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Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

Cat. No.: B080779 Get Quote

Introduction

Heptyl 4-aminobenzoate is an organic compound belonging to the class of aminobenzoate

esters. As a derivative of 4-aminobenzoic acid, it finds applications in various fields, including

the synthesis of pharmaceuticals and other specialty chemicals. Detailed spectroscopic

analysis is crucial for the unequivocal identification, purity assessment, and structural

elucidation of this compound. This technical guide provides a comprehensive overview of the

expected spectroscopic data for Heptyl 4-aminobenzoate, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental

protocols for obtaining this data are also detailed.

While experimental spectra for Heptyl 4-aminobenzoate are not widely available in public

databases, the spectroscopic data for the closely related and structurally similar compound,

Ethyl 4-aminobenzoate, is well-documented. This guide will leverage this information to predict

and explain the expected spectral characteristics of Heptyl 4-aminobenzoate. The primary

difference in the spectra will arise from the heptyl ester group in place of the ethyl group.

Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for Heptyl 4-
aminobenzoate and its ethyl analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the

protons of the amino group, and the protons of the heptyl chain.

Assignment

Predicted

Chemical Shift

(δ, ppm) for

Heptyl 4-

aminobenzoate

Known

Chemical Shift

(δ, ppm) for

Ethyl 4-

aminobenzoate[
1]

Multiplicity Integration

-CH₃ (heptyl) ~0.9 - Triplet 3H

-(CH₂)₅- (heptyl) ~1.3-1.4 - Multiplet 10H

-O-CH₂- (heptyl) ~1.7 - Quintet 2H

-NH₂ ~4.16 4.16 Broad Singlet 2H

-COO-CH₂-

(heptyl)
~4.2 4.31 Triplet 2H

Ar-H (ortho to -

NH₂)
~6.62 6.62 Doublet 2H

Ar-H (ortho to -

COO-)
~7.84 7.84 Doublet 2H

-COO-CH₂-CH₃

(ethyl)
- 1.35 Triplet 3H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring and

the heptyl ester chain.
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Assignment

Predicted Chemical Shift (δ,

ppm) for Heptyl 4-

aminobenzoate

Known Chemical Shift (δ,

ppm) for Ethyl 4-

aminobenzoate[1]

-CH₃ (heptyl) ~14.0 -

-(CH₂)₅- (heptyl) ~22.5, 25.9, 28.9, 29.1, 31.7 -

-O-CH₂- (heptyl) ~65.0 -

C (ortho to -NH₂) ~113.7 113.7

C (ipso to -COO-) ~119.7 119.7

C (ortho to -COO-) ~131.5 131.5

C (ipso to -NH₂) ~151.0 151.0

C=O (ester) ~166.5 166.8

-COO-CH₂- (ethyl) - 60.3

-CH₃ (ethyl) - 14.4

Infrared (IR) Spectroscopy
The IR spectrum of Heptyl 4-aminobenzoate is expected to exhibit characteristic absorption

bands for its key functional groups.
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Functional Group

Expected

Wavenumber (cm⁻¹)

for Heptyl 4-

aminobenzoate

Known Wavenumber

(cm⁻¹) for Ethyl 4-

aminobenzoate[2]
Vibrational Mode

N-H (amine) 3300-3500 3300-3500
Symmetric and

Asymmetric Stretching

C-H (aromatic) 3000-3100 3000-3100 Stretching

C-H (aliphatic) 2850-2960 - Stretching

C=O (ester) 1700-1750 1700-1750 Stretching

C=C (aromatic) 1500-1600 - Stretching

C-N (amine) 1250-1350 - Stretching

C-O (ester) 1100-1300 - Stretching

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Parameter
Expected Value for Heptyl 4-

aminobenzoate

Known Value for Ethyl 4-

aminobenzoate[3]

Molecular Formula C₁₄H₂₁NO₂[4][5] C₉H₁₁NO₂

Molecular Weight 235.32 g/mol [4][5] 165.19 g/mol

[M]⁺ (Molecular Ion Peak) m/z 235 m/z 165

Key Fragment Ions

m/z 137 (H₂NC₆H₄COOH⁺),

m/z 120 (H₂NC₆H₄CO⁺), m/z

92 (C₆H₄NH₂⁺), m/z 65

(C₅H₅⁺)

m/z 137 (H₂NC₆H₄COOH⁺),

m/z 120 (H₂NC₆H₄CO⁺), m/z

92 (C₆H₄NH₂⁺), m/z 65

(C₅H₅⁺)

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of aminobenzoate

esters, adaptable for Heptyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher

for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

Sample Preparation:

Dissolve approximately 5-10 mg of the Heptyl 4-aminobenzoate sample in about 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a

larger number of scans (e.g., 1024 or more) are typically required due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):[6]

Thoroughly grind a small amount of the solid Heptyl 4-aminobenzoate sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle.

Transfer the fine powder into a pellet-forming die.

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Assign these bands to the corresponding functional group vibrations (e.g., N-H stretch, C=O

stretch, C-H stretch) by comparing the observed wavenumbers with correlation charts.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer

(GC-MS) or a direct-infusion Electrospray Ionization (ESI) mass spectrometer.

Sample Preparation (GC-MS):

Dissolve a small amount of the Heptyl 4-aminobenzoate sample in a volatile organic

solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS with Electron Ionization - EI):

The sample is vaporized in the heated GC inlet and separated on a capillary column.

The separated components elute from the column and enter the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer

and detected.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern

provides structural information and can be compared with mass spectral libraries for

confirmation.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Heptyl 4-aminobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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